18-Methyl-5,9-eicosadienoic acid
Description
Properties
CAS No. |
133530-15-1 |
|---|---|
Molecular Formula |
C21H38O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(5Z,9Z)-18-methylicosa-5,9-dienoic acid |
InChI |
InChI=1S/C21H38O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h4-5,11,13,20H,3,6-10,12,14-19H2,1-2H3,(H,22,23)/b5-4-,13-11- |
InChI Key |
ZCRBEWRYMZXYQH-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCC=CCCC=CCCCC(=O)O |
Isomeric SMILES |
CCC(C)CCCCCCC/C=C\CC/C=C\CCCC(=O)O |
Canonical SMILES |
CCC(C)CCCCCCCC=CCCC=CCCCC(=O)O |
Synonyms |
18-Me-5,9-EIDA 18-methyl-5,9-eicosadienoic acid 18-methyl-5,9-icosadienoic acid |
Origin of Product |
United States |
Occurrence and Biological Distribution of 18 Methyl 5,9 Eicosadienoic Acid and Highly Analogous Structures
Discovery and Isolation from Natural Sources
Marine invertebrates are a significant source of unique fatty acid structures, including methyl-branched and non-methylene-interrupted fatty acids (NMI-FAs). nih.gov These unusual fatty acids are derived from distinct biosynthetic pathways. nih.gov Sponges, in particular, are known to contain very long-chain Δ5,9 fatty acids. nih.gov Research on the marine sponge Halichondria panicea led to the isolation and identification of two new 2-methyl branched monoenoic very long-chain fatty acids: 2-Me-24:1n-7 and 2-Me-26:1n-9. nih.gov These two acids constituted 7.1% of the total fatty acids in the sponge. nih.gov
Non-methylene-interrupted fatty acids are also found in various other marine organisms, including molluscs, algae, echinoderms, and tropical rays. nih.gov In molluscs, they can be present in concentrations as high as 20%. nih.gov Some of the most frequently encountered NMI-FAs in these organisms are 20:2Δ5,11, 20:2Δ5,13, 22:2Δ7,13, and 22:2Δ7,15. nih.gov More complex structures with a third double bond, such as 20:3Δ7,13,16 and 30:3Δ5,9,23, have also been reported in certain marine life. nih.gov The investigation of lipids from deep-sea hydrothermal and cold-seep vent invertebrates has also revealed the presence of novel NMI polyunsaturated fatty acids. nih.gov
The biosynthesis of Δ5,9 fatty acids in sponges has been shown to involve specific elongation and desaturation steps, leading to structures with up to 26 carbon atoms. nih.gov Bivalve molluscs are also capable of de novo synthesis of NMI-FAs. nih.gov
Table 1: Examples of Methyl-Branched and Non-Methylene-Interrupted Fatty Acids in Marine Organisms
| Fatty Acid | Organism(s) | Reference |
| 2-Me-24:1n-7 | Halichondria panicea (sponge) | nih.gov |
| 2-Me-26:1n-9 | Halichondria panicea (sponge) | nih.gov |
| 20:2Δ5,11 | Molluscs | nih.gov |
| 20:2Δ5,13 | Molluscs | nih.gov |
| 22:2Δ7,13 | Molluscs | nih.gov |
| 22:2Δ7,15 | Molluscs | nih.gov |
| 30:3Δ5,9,23 | Certain marine organisms | nih.gov |
| (5E,9Z)‐6‐bromo‐5,9‐tetracosadienoic acid | Amphimedon terpenensis (sponge) | utexas.edu |
| (5E,9Z)‐6‐bromo‐5,9‐pentacosadienoic acid | Amphimedon terpenensis (sponge) | utexas.edu |
| (5E,9Z)‐6‐bromo‐5,9‐hexacosadienoic acid | Amphimedon terpenensis (sponge) | utexas.edu |
Studies on the distribution of non-methylene-interrupted fatty acids (NMI-FAs) within the tissues of marine organisms have revealed their preferential incorporation into phospholipid fractions. researchgate.net In the mussel Crenomytilus grayanus, a higher percentage of NMI-FAs was found in the aminophospholipids (phosphatidylethanolamine and phosphatidylserine) of the gills and hepatopancreas compared to phosphatidylcholine. researchgate.net The highest concentration of these fatty acids was observed in the phosphatidylserine (B164497) of the mitochondrial fraction in both organs. researchgate.net This accumulation in phospholipids (B1166683) suggests that NMI-FAs play structural and functional roles within cellular membranes. researchgate.net
The specific localization of these fatty acids within membrane phospholipids is significant because their unique structure is thought to provide membranes with increased fluidity and resistance to oxidative stress and enzymatic degradation by lipases. nih.govresearchgate.net The synthesis of NMI-FAs in bivalves may be triggered by a limited supply of typical polyunsaturated fatty acids or by environmental stressors. researchgate.net
Detection in Mammalian and Other Biological Systems
Eicosadienoic acids, including the non-methylene-interrupted isomer 11(Z),14(Z)-eicosadienoic acid, are found in animal tissues, though often in small quantities. atamanchemicals.comnih.gov This particular fatty acid is considered a rare, naturally occurring n-6 polyunsaturated fatty acid. nih.gov It has been detected in human milk at a level of 0.19% of total fatty acids and has also been identified in human placenta. atamanchemicals.com
The levels of eicosadienoic acid in plasma are typically lower than in erythrocytes. gdx.net This suggests that the conversion of linoleic acid to eicosadienoic acid happens more rapidly than its subsequent conversion to dihomo-gamma-linolenic acid (DGLA). gdx.net Eicosadienoic acid is produced from linoleic acid by a delta-9 elongase enzyme and can be further metabolized into DGLA, arachidonic acid, and sciadonic acid. atamanchemicals.com
Mead acid (5,8,11-eicosatrienoic acid), another non-methylene-interrupted fatty acid, is found in various tissues of non-essential fatty acid-deficient animals, but also in the plasma, blood vessels, liver, cartilage, and eye lens of those with normal essential fatty acid status. nih.gov In healthy adult humans, small amounts of Mead acid are present in plasma (0.16%), serum (0.24%), blood vessels (0.1%), and the liver (0.2%). nih.gov
The levels of certain eicosadienoic acids have been correlated with specific physiological states and disease markers in research. In a study on nonalcoholic fatty liver disease (NAFLD), the levels of various fatty acids, including eicosadienoic acid, were found to be higher in patients with a high non-alcoholic steatohepatitis (NASH) activity score (NAS 5-8) compared to those with a low score (NAS 1-4). mdpi.com
Mead acid is recognized as a marker for essential fatty acid deficiency. nih.gov Furthermore, genetic variations in the enzymes responsible for fatty acid desaturation, such as delta-5 desaturase (D5D), have been linked to cardiovascular disease risk factors. nih.gov Higher D5D activity has been associated with higher levels of LDL cholesterol and fasting glucose, and an increased risk of type 2 diabetes in individuals of European ancestry. nih.gov
Considerations for Biological Function Based on Natural Abundance and Location
The presence of 18-Methyl-5,9-eicosadienoic acid and related non-methylene-interrupted fatty acids in the phospholipid fractions of cell membranes suggests they play a crucial role in membrane structure and function. researchgate.net Their unique chemical structure may contribute to membrane fluidity and protect against oxidative damage and lipase (B570770) activity. nih.govresearchgate.net
The conversion of eicosadienoic acid to other polyunsaturated fatty acids like DGLA and arachidonic acid indicates its role as an intermediate in fatty acid metabolism. atamanchemicals.com These downstream products are precursors for eicosanoids, which are signaling molecules involved in inflammation and immune responses. nih.gov For instance, eicosadienoic acid has been shown to modulate the metabolism of polyunsaturated fatty acids and alter the response of macrophages to inflammatory stimuli. atamanchemicals.com
The detection of these fatty acids in specific tissues and their correlation with disease states like NASH and cardiovascular risk factors further underscore their potential biological significance. mdpi.comnih.gov For example, the association of higher eicosadienoic acid levels with more active NASH suggests a potential role in the pathogenesis of this liver disease. mdpi.com
Biosynthesis and Enzymatic Pathways of 18 Methyl 5,9 Eicosadienoic Acid Analogues
General Polyunsaturated Fatty Acid (PUFA) Biosynthesis Relevant to the Eicosadienoic Backbone
The formation of the C20 eicosadienoic acid backbone is a multi-step process involving the coordinated action of desaturase and elongase enzymes on precursor fatty acids. These enzymes are crucial for creating the characteristic double bonds and extending the carbon chain to the required length.
Desaturases are a class of enzymes that introduce double bonds at specific positions in the fatty acid carbon chain. The nomenclature of desaturases, such as Δ5 and Δ9, indicates the position of the carbon atom where the double bond is inserted, counting from the carboxyl end of the fatty acid. The synthesis of various polyunsaturated fatty acids (PUFAs) is highly dependent on the activity of these enzymes. For instance, the Δ9-desaturase introduces a double bond between the 9th and 10th carbon atoms, a fundamental step in the synthesis of oleic acid, a precursor for longer and more unsaturated fatty acids.
Further desaturation steps are critical for producing PUFAs. For example, in the synthesis of arachidonic acid (an omega-6 fatty acid) and eicosapentaenoic acid (EPA, an omega-3 fatty acid), Δ5 and Δ6 desaturases play pivotal roles. mdpi.comnih.gov The Δ6-desaturase is often a rate-limiting enzyme in the biosynthesis of long-chain PUFAs from their C18 precursors, linoleic acid (LA) and α-linolenic acid (ALA). nih.govacs.org The subsequent action of a Δ5-desaturase is necessary to create the final double bond configuration in these important C20 PUFAs. nih.gov The presence and activity of these desaturases are therefore essential for the formation of the 5,9-dienoic structure of the eicosadienoic acid backbone.
Following the initial desaturation steps, elongase enzymes are responsible for extending the carbon chain of the fatty acid. These enzymes add two-carbon units, derived from malonyl-CoA, to the growing fatty acid chain. nih.govbyjus.com This process is essential for converting C18 fatty acids, such as oleic acid, linoleic acid, and α-linolenic acid, into C20 fatty acids like eicosadienoic acid, arachidonic acid, and eicosapentaenoic acid. lumenlearning.comnih.gov
The elongation process occurs in the endoplasmic reticulum and involves a series of reactions that are mechanistically similar to the de novo synthesis of fatty acids. mdpi.com The expression and activity of elongase enzymes, along with desaturases, are regulated by various dietary and hormonal factors. nih.gov The coordinated action of desaturases and elongases ensures the production of a diverse range of PUFAs with specific chain lengths and degrees of unsaturation. researchgate.netresearchgate.net
The biosynthesis of eicosadienoic acid can proceed through different pathways, primarily the omega-6 and omega-9 pathways, depending on the initial precursor fatty acid. The omega classification refers to the position of the first double bond counting from the methyl end of the fatty acid.
Omega-6 Pathway: This pathway begins with linoleic acid (LA, 18:2n-6). LA can be elongated to eicosadienoic acid (20:2n-6). Further desaturation by Δ5-desaturase would lead to arachidonic acid (20:4n-6). lumenlearning.com
Omega-9 Pathway: This pathway utilizes oleic acid (OA, 18:1n-9) as the precursor. In situations where the essential fatty acids (omega-3 and omega-6) are deficient, the synthesis of omega-9 PUFAs is upregulated. oregonstate.edu Oleic acid is first desaturated by Δ6-desaturase to form 6,9-octadecadienoic acid, which is then elongated to 8,11-eicosadienoic acid. Alternatively, oleic acid can be elongated first to eicosenoic acid (20:1n-9) and then desaturated by a Δ5-desaturase to produce Mead acid (20:3n-9). oregonstate.edumetagenics.com The synthesis of 5,9-eicosadienoic acid would require a specific sequence of desaturation and elongation of oleic acid.
The competition between omega-3, omega-6, and omega-9 fatty acids for the same desaturase and elongase enzymes is a critical aspect of PUFA metabolism. nih.govoregonstate.edumetagenics.com The enzymes generally show a preference in the order of omega-3 > omega-6 > omega-9. oregonstate.edu
Mechanisms of Methyl Branching in Fatty Acid Biosynthesis
The introduction of a methyl group onto a fatty acid chain is a distinct enzymatic process that creates a branched-chain fatty acid (BCFA). The position of the methyl group is determined by the specific enzymes and precursors involved.
The biosynthesis of BCFAs often utilizes precursors derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.govnih.govnih.gov These amino acids are converted into their corresponding branched-chain α-keto acids, which can then serve as primers for fatty acid synthesis, leading to the formation of iso- and anteiso-fatty acids with methyl branches near the terminal end of the chain. wikipedia.org For instance, isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine) can be used to initiate fatty acid synthesis. nih.govwikipedia.org
Another mechanism for introducing a methyl branch involves the substitution of malonyl-CoA with methylmalonyl-CoA during the elongation phase of fatty acid synthesis. nih.gov Methylmalonyl-CoA is derived from the carboxylation of propionyl-CoA. nih.gov The incorporation of methylmalonyl-CoA by fatty acid synthase results in a methyl group on an even-numbered carbon atom of the growing acyl chain. nih.gov
The specific enzymatic steps leading to a methyl branch at the 18th position of a C20 fatty acid are not as well-characterized as the formation of iso- and anteiso-BCFAs. However, based on the general principles of BCFA synthesis, a few putative mechanisms can be proposed.
One possibility is the use of a specific long-chain branched primer for fatty acid synthesis. However, the more likely mechanism involves the incorporation of a methyl group during the elongation process. For an 18-methyl group on a 20-carbon chain, this would mean the methyl group is on the antepenultimate carbon relative to the carboxyl group.
The enzyme fatty acid synthase (FASN) exhibits a degree of promiscuity and can utilize substrates other than its canonical ones. nih.gov It is plausible that a specific elongase or a component of the FASN complex could catalyze the incorporation of a methyl group at a late stage of chain elongation. This could involve the use of methylmalonyl-CoA in one of the final elongation cycles.
Alternatively, a specific methyltransferase enzyme could act on a C20 fatty acid precursor to add a methyl group at the 18th position. While methyltransferases are known to be involved in various biological methylation reactions, their specific role in the late-stage modification of long-chain fatty acids to produce structures like 18-methyleicosanoic acid requires further investigation. The synthesis of 18-methyleicosanoic acid has been documented, and it is a known component of human hair, suggesting a dedicated biosynthetic pathway exists. caymanchem.com
Data Tables
Table 1: Key Enzymes in Polyunsaturated Fatty Acid (PUFA) Biosynthesis
| Enzyme Class | Specific Enzyme Example | Function | Precursor(s) | Product(s) |
| Desaturase | Δ9-desaturase | Introduces double bond at C9-C10 | Stearoyl-CoA | Oleoyl-CoA |
| Δ6-desaturase | Introduces double bond at C6-C7 | Linoleic acid, α-Linolenic acid | γ-Linolenic acid, Stearidonic acid | |
| Δ5-desaturase | Introduces double bond at C5-C6 | Dihomo-γ-linolenic acid, Eicosatetraenoic acid | Arachidonic acid, Eicosapentaenoic acid | |
| Elongase | Fatty Acid Elongase | Extends carbon chain by two carbons | C18 PUFAs (e.g., LA, ALA) | C20 PUFAs (e.g., Eicosadienoic acid) |
Table 2: Precursors for Branched-Chain Fatty Acid (BCFA) Synthesis
| BCFA Type | Precursor Amino Acid | Primer for Fatty Acid Synthesis | Resulting Fatty Acid Structure |
| Iso-series | Leucine | Isovaleryl-CoA | Methyl branch on the antepenultimate carbon |
| Anteiso-series | Isoleucine | 2-Methylbutyryl-CoA | Methyl branch on the penultimate carbon |
| Iso-series | Valine | Isobutyryl-CoA | Methyl branch on the antepenultimate carbon |
| Internal Methyl Branch | (Not amino acid derived) | Methylmalonyl-CoA (replaces Malonyl-CoA) | Methyl branch on an even-numbered carbon |
Integration of Methyl Branching and Non-Methylene-Interrupted Double Bond Formation
The structure of 18-Methyl-5,9-eicosadienoic acid, featuring a methyl group at the 18th carbon (an anteiso-branch) and double bonds at the 5th and 9th carbons, suggests a biosynthetic pathway that combines elements from both branched-chain and unsaturated fatty acid synthesis.
The introduction of a methyl branch typically occurs at the initiation of fatty acid synthesis. wikipedia.org For anteiso-branched fatty acids, the synthesis is primed with 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine. wikipedia.orgresearchgate.net The fatty acid synthase (FAS) system then sequentially adds two-carbon units from malonyl-CoA to elongate the chain. nih.govnih.gov In the case of 18-methyleicosanoic acid, the saturated counterpart, this process continues until a 20-carbon chain is formed. nih.gov
The formation of non-methylene-interrupted (NMI) double bonds, where the double bonds are not separated by a single methylene (B1212753) group (-CH2-), is less common than the typical polyunsaturated fatty acids. nih.govnih.gov In many organisms, the introduction of double bonds is catalyzed by desaturase enzymes that act on a fully formed saturated fatty acid chain. wikipedia.org The positioning of the double bonds at Δ5 and Δ9 in this compound is particularly noteworthy. The Δ9 desaturation is a common feature in fatty acid biosynthesis across many species. The subsequent Δ5 desaturation would result in the NMI pattern.
Alternatively, the double bonds could be introduced during the elongation process, a mechanism observed in anaerobic bacteria. wikipedia.org However, the aerobic desaturation pathway is more common in eukaryotes. The enzymes responsible for creating NMI double bonds demonstrate unique substrate specificities. For instance, studies on plant seed oils containing NMI fatty acids like pinolenic acid (5,9,12-octadecatrienoic acid) have shed light on the enzymes involved. nih.gov It is plausible that a similar set of desaturases could act on an 18-methyleicosanoyl-CoA precursor to generate the 5,9-dienoic structure.
The integration of these two processes would likely involve the initial synthesis of 18-methyleicosanoic acid, followed by sequential desaturation reactions catalyzed by specific Δ9 and Δ5 desaturases. The substrate specificity of these desaturases would be crucial, as they would need to recognize and act upon a branched-chain fatty acid.
| Feature | Biosynthetic Origin | Key Precursors/Enzymes |
| Methyl Branch (anteiso) | Amino Acid Metabolism | Isoleucine -> 2-methylbutyryl-CoA; Branched-chain α-keto acid decarboxylase |
| Fatty Acid Elongation | De Novo Fatty Acid Synthesis | Malonyl-CoA; Fatty Acid Synthase (FAS) |
| Δ9 Double Bond | Desaturation | Stearoyl-CoA Desaturase (SCD) family enzymes |
| Δ5 Double Bond (NMI) | Desaturation | Specific front-end desaturases |
Investigating Biosynthetic Origin Hypotheses (e.g., Symbiotic Microorganisms)
The unusual structure of this compound raises questions about its biosynthetic origins, with the possibility of involvement from symbiotic microorganisms being a significant hypothesis. While this fatty acid is a known component of mammalian hair, providing hydrophobicity, its direct synthesis by mammalian cells is not definitively established. nih.govlipidmaps.org
Many organisms, particularly bacteria, are known to produce a wide array of branched-chain and unusually unsaturated fatty acids. nih.govresearchgate.net These microorganisms often possess unique enzymatic machinery not found in their hosts. The gut microbiome, for instance, is a rich source of novel lipid metabolism. acs.org It is conceivable that symbiotic bacteria residing in the skin or gut could synthesize this compound or a precursor, which is then incorporated into host tissues.
The synthesis of branched-chain fatty acids is a hallmark of many bacterial species, where they contribute to membrane fluidity. researchgate.net Similarly, various bacteria can produce fatty acids with unconventional double bond positions. Therefore, a symbiotic origin is a plausible explanation for the presence of this compound in mammals.
Further research, including metagenomic analysis of symbiotic microbial communities and stable isotope tracing studies, would be necessary to definitively test the hypothesis of a symbiotic origin for this compound.
| Hypothesis | Supporting Evidence/Rationale | Research Approach |
| Endogenous Mammalian Synthesis | Presence in mammalian hair suggests a localized synthesis or specific transport mechanism. Mammalian cells possess the basic machinery for fatty acid synthesis, branching (via amino acid catabolism), and desaturation. | Identification of specific desaturases in mammalian cells capable of acting on 18-methyleicosanoic acid. Gene knockout studies in animal models. |
| Symbiotic Microbial Synthesis | Bacteria are known producers of diverse branched-chain and unusual unsaturated fatty acids. The gut and skin microbiota are established sources of metabolites for the host. researchgate.netmdpi.com | Metagenomic sequencing of skin/gut microbiota to identify potential biosynthetic gene clusters. Co-culture experiments with host cells and symbiotic bacteria. |
| Dietary Origin | Some plant seeds and microorganisms produce non-methylene-interrupted fatty acids. nih.gov | Analysis of dietary components for the presence of this compound. Lipidomic analysis of tissues following controlled feeding studies. |
Metabolic Fates and Molecular Transformations of 18 Methyl 5,9 Eicosadienoic Acid Analogs
Conversion to Other Polyunsaturated Fatty Acids
The metabolic journey of 18-methyl-5,9-eicosadienoic acid analogs often begins with their conversion into more complex polyunsaturated fatty acids. This process is orchestrated by a series of desaturase and elongase enzymes that modify the fatty acid backbone, introducing new double bonds and extending the carbon chain.
Pathways Involving Desaturases (e.g., Δ5, Δ8, Δ6) and Elongases to Produce Trienoic or Tetraenoic Acids
The biosynthesis of longer and more unsaturated fatty acids from precursors like this compound is a multi-step process involving competition for a shared set of enzymes. lumenlearning.com The primary enzymes governing this pathway are fatty acid desaturases (FADS) and elongases (ELOVL). elsevierpure.comlibretexts.org In mammals, the FADS gene cluster on chromosome 11 includes FADS1 (Δ5 desaturase) and FADS2 (Δ6 desaturase), which are critical for PUFA synthesis. nih.gov
The conversion process typically follows a sequence of desaturation and elongation reactions. For instance, a C18 fatty acid can be desaturated by Δ6 desaturase (FADS2), elongated by an elongase like ELOVL5 to a C20 fatty acid, and then further desaturated by Δ5 desaturase (FADS1) to produce a tetraenoic acid. elsevierpure.comnih.gov FADS2 can exhibit multiple activities, including Δ6 and Δ8 desaturation. nih.govnih.gov The Δ8-desaturase activity provides an alternative pathway for PUFA synthesis. nih.gov Studies on the synthesis of Mead acid (20:3n-9) from oleic acid (18:1n-9) have identified two potential pathways involving these enzymes:
Pathway 1: 18:1n-9 → (FADS2) → 18:2n-9 → (ELOVL5) → 20:2n-9 → (FADS1) → 20:3n-9 elsevierpure.com
Pathway 2: 18:1n-9 → (ELOVL5) → 20:1n-9 → (FADS2) → 20:2n-9 → (FADS1) → 20:3n-9 elsevierpure.com
These pathways illustrate the conserved mechanisms by which a dienoic acid, analogous to this compound, can be converted into a trienoic acid. The ratio of trienoic to tetraenoic acids in tissues is often used as a measure of essential fatty acid status. nih.gov
| Enzyme | Gene | Function | Substrate Examples | Product Examples |
|---|---|---|---|---|
| Δ5 Desaturase | FADS1 | Introduces a double bond at the Δ5 position. nih.govgoogle.com | 20:2n-9, Dihomo-γ-linolenic acid (DGLA) | Mead acid (20:3n-9), Arachidonic acid (ARA) elsevierpure.comgoogle.com |
| Δ6 Desaturase | FADS2 | Introduces a double bond at the Δ6 position; also shows Δ8 activity. nih.govnih.gov | Linoleic acid (LA), α-Linolenic acid (ALA), 20:2n-6 | γ-Linolenic acid (GLA), Stearidonic acid (SDA), 20:3n-6 nih.govnih.gov |
| Elongase 5 | ELOVL5 | Elongates C18 and C20 PUFAs by adding two carbons. nih.gov | 18:2n-9, 18:3n-6, 18:4n-3 | 20:2n-9, 20:3n-6, 20:4n-3 elsevierpure.comnih.gov |
Formation of Sciadonic Acid and Other Conjugated/Non-Methylene-Interrupted Derivatives
A key metabolic fate for analogs of this compound is their potential conversion into other non-methylene-interrupted fatty acids (NMIFAs), such as sciadonic acid (5,11,14-eicosatrienoic acid). NMIFAs are characterized by having double bonds separated by more than a single methylene (B1212753) group. wikipedia.org
The formation of sciadonic acid is a prime example of how metabolic pathways can be rerouted. In certain conditions, such as in cancer cells with non-functional FADS2 (Δ6 desaturase) activity, the standard pathway from linoleic acid to arachidonic acid is blocked. nih.gov This blockage unmasks a competing elongation pathway where linoleic acid (18:2n-6) is first elongated to 11,14-eicosadienoic acid (20:2n-6). nih.gov Subsequently, Δ5 desaturase (FADS1) acts on this C20 intermediate to introduce a double bond at the 5th position, yielding sciadonic acid (5,11,14-20:3). nih.govnih.gov This demonstrates a direct pathway for producing a trienoic NMIFA from a dienoic precursor. Some Δ5 desaturases have been shown to be directly responsible for synthesizing sciadonic acid. nih.gov
Participation in Eicosanoid Pathways (as precursors to oxylipins without focusing on specific disease outcomes)
Analogs of this compound can enter the complex eicosanoid synthesis pathways, where they interact with key enzymes and are converted into signaling molecules called oxylipins. mdpi.comnih.gov These pathways are central to cellular communication.
Substrate Competition for Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
The structural characteristics of this compound and its analogs determine their interaction with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the gatekeepers of eicosanoid production. mdpi.comcreative-proteomics.com These fatty acids can act as competitive substrates, influencing the profile of oxylipins produced from canonical precursors like arachidonic acid (AA).
Sciadonic acid, a structural analog, serves as a pertinent example. It is not a suitable substrate for prostaglandin (B15479496) synthesis because it lacks the crucial Δ8 double bond required for the COX enzymes to function normally. nih.govnih.gov By competing with arachidonic acid for the active site of COX enzymes, it can effectively reduce the production of pro-inflammatory prostaglandins (B1171923). wikipedia.org Similarly, methyl-branched analogs like 13-methylarachidonic acid have been shown to be positive allosteric modulators of COX-2, selectively enhancing the oxygenation of endocannabinoids without affecting arachidonic acid oxygenation, highlighting the potential for methyl-branched fatty acids to modulate COX activity. nih.gov The n-3 and n-6 series of polyunsaturated fatty acids are in constant competition for the same desaturase, elongase, COX, and LOX enzymes. lumenlearning.comnih.gov
| Enzyme | Typical Substrate | Interaction with NMIFAs (e.g., Sciadonic Acid) | Outcome of Interaction |
|---|---|---|---|
| Cyclooxygenase (COX) | Arachidonic Acid (AA) | Acts as a poor substrate or competitive inhibitor. nih.govnih.gov | Reduced production of prostaglandins from AA. wikipedia.org |
| Lipoxygenase (LOX) | Arachidonic Acid (AA), EPA, DHA | Can serve as substrates for certain LOX isoforms. nih.govresearchgate.net | Formation of alternative hydroxy fatty acids and other oxylipins. |
Formation of Specific Oxylipin Metabolites (e.g., Hydroxy fatty acids, without detailing biological outcome)
When analogs of this compound are processed by eicosanoid pathway enzymes, a diverse array of oxylipin metabolites can be formed. mdpi.com These enzymatic reactions are carried out by COX, LOX, and cytochrome P450 (CYP) enzymes. nih.gov
The LOX pathway, in particular, generates hydroperoxy fatty acids as intermediates, which are then rapidly converted to more stable hydroxy fatty acids. creative-proteomics.com For example, 5-LOX converts its substrate into a 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is a precursor for various leukotrienes and the hydroxy fatty acid 5-hydroxyeicosatetraenoic acid (5-HETE). creative-proteomics.comdiva-portal.org Different LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) exhibit positional specificity, producing a variety of hydroxy fatty acids, such as different regioisomers of HETEs from arachidonic acid or hydroxyoctadecadienoic acids (HODEs) from linoleic acid. researchgate.netdiva-portal.org Similarly, CYP enzymes can produce various epoxides and hydroxy fatty acids. nih.gov Therefore, this compound can be theoretically converted into various hydroxylated and epoxidized metabolites by these enzymatic systems.
Incorporation into Complex Lipids (e.g., Phospholipids (B1166683), Triacylglycerides)
Beyond their roles as signaling precursors, this compound and its analogs are also incorporated into more complex lipid structures, becoming integral components of cellular membranes and energy storage molecules.
Research has shown that NMIFAs like sciadonic acid are readily incorporated into both triacylglycerides (TAGs) and phospholipids (PLs). nih.govtandfonline.com When rats were fed diets containing sciadonic acid, significant amounts of this fatty acid were detected in the TAG and PL fractions of both the serum and the liver. nih.govtandfonline.com This demonstrates that the cellular machinery for lipid synthesis recognizes and utilizes these unusual fatty acids.
The incorporation into membrane phospholipids is particularly significant. researchgate.net NMIFAs are often found in plasmalogens, a specific type of phospholipid, where they are thought to play structural and functional roles. researchgate.net The unique structure of NMIFAs may confer higher resistance to oxidative stress and microbial lipases compared to conventional PUFAs, thereby helping to maintain cell membrane integrity and function. researchgate.netnih.gov Fatty acids are incorporated into TAGs for storage primarily through the monoacylglyceride pathway, where absorbed sn-2 monoacylglycerols are re-esterified with free fatty acids. nih.gov
| Complex Lipid | Significance of Incorporation | Supporting Evidence |
|---|---|---|
| Phospholipids (PL) | Structural and functional roles in cell membranes, potentially increasing resistance to oxidation. researchgate.net | Sciadonic acid detected in liver and serum phospholipids; NMIFAs found in membrane plasmalogens. nih.govtandfonline.comresearchgate.net |
| Triacylglycerides (TAG) | Incorporated into energy storage molecules. | Sciadonic acid detected in liver and serum triacylglycerides. nih.govtandfonline.com |
Advanced Methodologies for Research on 18 Methyl 5,9 Eicosadienoic Acid
Analytical Techniques for Isolation and Characterization
The successful study of 18-Methyl-5,9-eicosadienoic acid from complex lipid mixtures relies on a combination of high-resolution separation techniques and sensitive detection methods.
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are fundamental techniques for separating complex fatty acid mixtures. For GC analysis, fatty acids are typically converted into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs), through a process called esterification. sigmaaldrich.com This derivatization is crucial as it reduces the polarity of the carboxylic acid group, preventing peak tailing and improving separation on the GC column. sigmaaldrich.comnih.gov
The analysis of branched-chain fatty acids (BCFAs) like this compound by GC is often complicated by the co-elution of different fatty acid types, especially on standard non-polar columns. acs.org For instance, BCFAs can co-elute with monounsaturated fatty acids, making accurate quantification difficult with a standard flame ionization detector (GC-FID). acs.orgresearchgate.net To overcome this, highly polar GC columns, such as those with high cyanopropyl content, are employed. researchgate.net These columns provide enhanced selectivity, allowing for the separation of FAMEs based on their degree of unsaturation and branching. researchgate.net
High-performance liquid chromatography (HPLC) offers a powerful alternative, particularly for separating isomers and analyzing heat-sensitive compounds, as it operates at ambient temperatures. aocs.org Reversed-phase HPLC (RP-HPLC) separates fatty acids based on both chain length and degree of unsaturation. aocs.org The introduction of a double bond reduces the retention time, making an 18:1 fatty acid elute slightly after a 16:0 fatty acid. aocs.org While derivatization is not always required for HPLC, creating derivatives like phenacyl esters can significantly increase detection sensitivity when using UV detectors. aocs.orgresearchgate.net
| Technique | Common Derivatization | Primary Application for this compound | Key Advantages | Challenges |
|---|---|---|---|---|
| GC-FID | Methyl Esters (FAMEs) | Quantification in less complex mixtures. | Robust, wide dynamic range for quantification. aocs.org | Co-elution of branched-chain with unsaturated fatty acids on standard columns. acs.org |
| GC-MS | Methyl Esters (FAMEs), Pyrrolidides, PFBBr Esters | Identification and structural analysis; high-sensitivity quantification. | Provides mass spectra for structural confirmation and can resolve co-eluting peaks by mass. acs.orgresearchgate.net | Requires derivatization to improve volatility and achieve separation. sigmaaldrich.com |
| HPLC | None (for some detectors) or UV/Fluorescence labels (e.g., Phenacyl) | Isomer separation (positional and geometric); analysis of heat-labile compounds. | Operates at room temperature; excellent for preparative separation and isolating isomers. aocs.orghplc.eu | Lower resolution for simple saturated/unsaturated homologs compared to high-resolution GC. |
Once isolated, spectroscopic methods are essential for confirming the precise molecular structure of this compound.
Mass Spectrometry (MS) , particularly when coupled with GC, is a cornerstone of structural elucidation. While the mass spectrum of a simple FAME can confirm its molecular weight and degree of unsaturation, it provides limited information to pinpoint the exact location of double bonds or methyl branches. researchgate.net To solve this, specific derivatization techniques are used. Chemical ionization (CI) mass spectrometry is particularly useful as it can resolve co-eluting peaks by mass and, with tandem MS (MS/MS), can yield fragments that are characteristic of the branch position. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method to obtain detailed structural information. magritek.com
¹H-NMR spectra provide information about the different types of protons in the molecule. For this compound, characteristic signals would appear for the terminal methyl group (C19), the methyl protons of the C18 branch, the olefinic protons at the C5-C6 and C9-C10 double bonds, the methylene (B1212753) protons adjacent to the double bonds (allylic protons), and the methylene protons adjacent to the carbonyl group. magritek.comaocs.org
¹³C-NMR spectroscopy provides information about the carbon backbone of the fatty acid. Each carbon atom gives a distinct signal, allowing for the identification of the carbonyl carbon, the olefinic carbons of the double bonds, the branched methyl carbon, and the carbons along the aliphatic chain. semanticscholar.org
Advanced 2D-NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can correlate proton signals with their directly attached carbon atoms, providing unambiguous assignments and confirming the connectivity of the entire molecule. magritek.com
Lipidomics aims to quantify all lipid species, including rare fatty acids like this compound, within a biological sample. This requires methods with exceptional sensitivity and accuracy. A widely adopted approach for high-sensitivity quantification is gas chromatography-mass spectrometry (GC-MS) using negative chemical ionization (NCI). nih.gov This involves derivatizing the fatty acid with a reagent like pentafluorobenzyl bromide (PFBBr). nih.govnih.govlipidmaps.org The resulting derivative is highly electronegative, allowing for ultra-sensitive detection in NCI mode, making it possible to measure trace amounts of fatty acids in complex samples like plasma or tissues. nih.gov
To ensure high accuracy and compensate for analyte loss during sample preparation, a stable isotope-labeled internal standard is added to the sample at the beginning of the extraction process. nih.govlipidmaps.org This "isotope dilution" method allows for precise quantification by comparing the signal of the target analyte to the known concentration of its deuterated analogue. nih.gov Modern LC-MS/MS workflows have also been developed for the global quantification of fatty acids, offering robust platforms for large-scale clinical and biological studies. nih.gov
Strategies for Structural Confirmation and Isomer Differentiation
Confirming the exact positions of the methyl branch and the two double bonds in this compound, and distinguishing it from its various isomers, requires specialized analytical strategies.
One of the most powerful techniques for determining the location of functional groups along a fatty acid chain is GC-MS analysis of its N-acyl pyrrolidide derivative. researchgate.netnih.gov When the fatty acid's carboxyl group is converted to a pyrrolidide, the resulting molecule produces a clear and interpretable fragmentation pattern in the mass spectrometer. researchgate.net
The nitrogen atom in the pyrrolidine (B122466) ring effectively localizes the positive charge, promoting fragmentation at each C-C bond along the aliphatic chain. nih.gov This results in a series of fragment ions separated by 14 mass units (corresponding to a CH₂ group). However, this regular pattern is interrupted at the locations of double bonds and methyl branches. researchgate.net
Double Bond Position: A gap of 12 atomic mass units (amu) between major fragment ions, instead of the usual 14, indicates the position of a double bond.
Methyl Branch Position: An interval of 28 amu between two fragment ions, instead of 14, signifies the presence of a methyl branch.
For this compound, this technique would unambiguously confirm the double bonds at C5 and C9 and the methyl group at C18.
Distinguishing this compound from other isomers is a significant analytical challenge. Isomers can differ in the position of the double bonds (e.g., 5,11-eicosadienoic acid), the location of the methyl branch, or the geometry of the double bonds (cis/trans). wikipedia.orgmasterorganicchemistry.com
Several advanced methods can differentiate these isomers:
Highly Polar GC Columns: Gas chromatography on extremely polar stationary phases, such as those with high cyanopropyl content or ionic liquid-based columns, can separate fatty acid isomers based on subtle differences in their structure. researchgate.netmdpi.com These columns can often separate cis/trans isomers and some positional isomers that co-elute on standard columns. gcms.cz
Silver-Ion Chromatography (Ag+-HPLC): This technique separates unsaturated fatty acids based on their interaction with silver ions impregnated on the stationary phase. The silver ions form reversible complexes with the π-electrons of the double bonds, and the strength of this interaction depends on the number, position, and geometry (cis/trans) of the double bonds, allowing for excellent separation of complex isomer mixtures. hplc.eu
MS-based Double Bond Localization: Besides pyrrolidide derivatization, other MS techniques can pinpoint double bonds. The Paternò-Büchi reaction followed by LC-MS/MS can identify C=C location isomers. nih.gov Another approach is ozonolysis, where the double bonds are cleaved by ozone either online or offline before MS analysis. The resulting fragments directly indicate the original position of the double bonds. rsc.orgnih.gov These methods are invaluable for differentiating positional isomers in complex biological extracts. rsc.org
| Isomer Type | Method | Principle of Separation/Identification | Reference |
|---|---|---|---|
| Positional Isomers (Double Bond) | GC-MS of Pyrrolidides | Characteristic fragmentation patterns in mass spectrometry reveal the location of unsaturation. | nih.govresearchgate.net |
| Positional Isomers (Double Bond) | Ozonolysis-MS | Ozone cleaves the C=C double bonds, and the resulting fragments are analyzed by MS to identify their original positions. | rsc.orgnih.gov |
| Cis/Trans Isomers | High-Polarity GC Columns | Specialized stationary phases (e.g., high-cyanopropyl) provide differential retention for cis and trans configurations. | researchgate.net |
| Cis/Trans & Positional Isomers | Silver-Ion HPLC (Ag+-HPLC) | Differential complexation of silver ions with π-electrons of double bonds allows separation based on number, position, and geometry. | hplc.eu |
In Vitro and Ex Vivo Model Systems for Biological Investigations
The biological activities and metabolic fate of this compound are investigated using a variety of in vitro and ex vivo models. These systems provide controlled environments to elucidate the compound's molecular mechanisms and physiological effects before progressing to more complex in vivo studies.
Cell Culture Models for Metabolic and Functional Studies (e.g., Macrophages, Cancer Cells)
Cell culture models are indispensable tools for dissecting the cellular and molecular effects of this compound. These models allow for the precise control of experimental conditions and the detailed analysis of metabolic pathways and functional outcomes in specific cell types.
Macrophages:
Macrophages are key immune cells that play a crucial role in inflammation and the resolution of tissue injury. The study of fatty acids in macrophage biology is well-established, providing a framework for investigating this compound. Macrophages incorporate fatty acids into their cell membranes and metabolize them into a variety of bioactive lipid mediators, known as oxylipins. nih.gov The murine macrophage cell line, RAW264.7, is a commonly used model to study the effects of fatty acids on inflammatory responses. For instance, studies with other n-6 polyunsaturated fatty acids, such as eicosadienoic acid (EDA), have shown that these fatty acids are readily taken up by RAW264.7 cells and metabolized, leading to alterations in the cellular lipid profile and the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). nih.gov It is hypothesized that this compound, as a structurally related fatty acid, would also be incorporated into macrophage phospholipids (B1166683) and modulate inflammatory responses.
Research on oleic acid has demonstrated its ability to induce an M2-like phenotype in macrophages, characterized by the expression of markers such as Arginase-1 (Arg1) and CD206. plos.org This suggests that, like other fatty acids, this compound could influence macrophage polarization, a critical factor in the progression of various diseases.
Cancer Cells:
The role of fatty acids in cancer cell biology is multifaceted, with different fatty acids exhibiting either pro- or anti-proliferative effects depending on the cancer type and the specific fatty acid structure. mdpi.com Cell lines derived from various cancers are employed to screen for the cytotoxic or cancer-promoting effects of novel compounds. For example, studies on human pancreatic cancer cell lines (MIA PaCa-2, PANC-1, and CFPAC) have shown that polyunsaturated fatty acids can inhibit cell growth. ed.ac.uk Similarly, derivatives of docosahexaenoic acid (DHA) and linoleic acid (LA) have demonstrated cytotoxic effects on the MCF-7 breast adenocarcinoma cell line. nih.gov
The potential effects of this compound on cancer cells would likely be investigated using similar models. For instance, oleic acid has been shown to stimulate the proliferation of RMG-1 ovarian cancer cells by affecting cellular metabolism. nih.gov In contrast, mixtures of (5Z,9Z)-22-methyl-5,9-tetracosadienoic acid and (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid have exhibited cytotoxic activity against mouse Ehrlich carcinoma cells. nih.gov Therefore, the effect of this compound on cancer cell viability, proliferation, and invasion would be a key area of investigation using established cancer cell lines.
Table 1: Representative Cell Culture Models for Fatty Acid Research
| Cell Line | Cell Type | Typical Application in Fatty Acid Research |
|---|---|---|
| RAW 264.7 | Murine Macrophage | Studying inflammatory responses, phagocytosis, and lipid metabolism. nih.govnih.gov |
| Bone Marrow-Derived Macrophages (BMDMs) | Primary Macrophages | Investigating macrophage polarization and gene expression changes in response to fatty acids. plos.org |
| MCF-7 | Human Breast Adenocarcinoma | Assessing cytotoxic and anti-proliferative effects of fatty acids. nih.gov |
| MDA-MB-231 | Human Breast Adenocarcinoma | Examining the role of fatty acids in cancer cell invasion and metastasis. researchgate.net |
| RMG-1 | Human Ovarian Cancer | Elucidating mechanisms of fatty acid-induced cell proliferation. nih.gov |
| MIA PaCa-2, PANC-1, CFPAC | Human Pancreatic Cancer | Screening for growth inhibitory effects of polyunsaturated fatty acids. ed.ac.uk |
| Ehrlich Carcinoma Cells | Mouse Carcinoma | Testing the cytotoxic activity of novel fatty acids. nih.gov |
Animal Models for Investigating In Vivo Metabolism and Functional Effects
Animal models are essential for understanding the in vivo metabolism, distribution, and systemic functional effects of this compound. These models allow for the study of complex physiological and pathological processes that cannot be fully replicated in cell culture.
Rodent models, particularly mice and rats, are commonly used in fatty acid research. These models are instrumental in studying how dietary intake of specific fatty acids influences tissue composition and disease development. For example, in studies of Mead acid, an n-9 polyunsaturated fatty acid, mice fed a fat-deficient diet were used to investigate its biosynthesis from oleic acid. nih.gov Animal models have also been crucial in demonstrating the in vivo effects of fatty acids on inflammation. For instance, supplementation with Mead acid in mice was shown to attenuate liver injury and suppress the synthesis of pro-inflammatory leukotrienes. nih.gov
To investigate the in vivo effects of this compound, researchers would likely employ similar animal models. These studies would involve dietary supplementation with the fatty acid, followed by the analysis of its incorporation into the lipids of various tissues such as the liver, adipose tissue, and brain. Functional outcomes, such as changes in inflammatory markers, metabolic parameters, and the progression of induced diseases like cancer or metabolic syndrome, would be assessed. For instance, studies on oleic acid have used mouse models to demonstrate its effects on promoting tumor growth and migration in certain cancers, while having protective effects in others. mdpi.com
Table 2: Common Animal Models and Endpoints in Fatty Acid Research
| Animal Model | Research Focus | Key Endpoints Measured |
|---|---|---|
| Mice (e.g., C57BL/6) | Inflammation and Immunity | Levels of cytokines, leukotrienes, and prostaglandins (B1171923) in tissues and plasma; assessment of induced inflammatory diseases. nih.gov |
| Cancer Biology | Tumor incidence, growth rate, and metastasis in xenograft or chemically-induced cancer models. mdpi.com | |
| Metabolic Studies | Tissue fatty acid composition, gene expression of metabolic enzymes, glucose tolerance, and insulin (B600854) sensitivity. plos.org | |
| Rats (e.g., Wistar) | Neurological and Cognitive Function | Fatty acid profiles in brain tissue, behavioral tests, and analysis of neuroinflammatory markers. worc.ac.uk |
| Diet-Induced Obesity | Body weight, adipose tissue mass, and markers of metabolic syndrome. worc.ac.uk |
Synthetic Strategies and Chemical Biology Approaches
Total Synthesis of 5,9-Eicosadienoic Acid and its Methylated Variants
The total synthesis of 5,9-eicosadienoic acid and its methylated forms, such as the 18-methyl variant, hinges on the precise construction of its key structural features: the non-conjugated diene and the stereochemically defined methyl group.
The Δ5,9 functionality, characterized by its two double bonds separated by two methylene (B1212753) groups, is a hallmark of several bioactive fatty acids found in marine organisms. A highly effective and stereoselective strategy for constructing this system involves acetylenic coupling reactions.
One of the most successful methods is the double-alkyne bromide coupling reaction. nih.gov This approach typically involves coupling a di-Grignard reagent of a short-chain diyne with appropriate bromo-alkane synthons. A particularly robust strategy for creating the cis,cis diene system is to first construct a diyne (containing two triple bonds at the 5 and 9 positions) and then perform a stereoselective partial hydrogenation. nih.gov
Another powerful technique combines alkyne-bromide coupling with a Wittig reaction. This combination has been shown to be highly effective for assembling the Δ5,9 functionality with high yield and excellent stereoselectivity, particularly for achieving the (5Z,9Z) configuration. researchgate.net
A representative synthetic sequence for the core diene structure is outlined below.
| Step | Reaction Type | Key Reagents | Outcome | Stereochemical Control |
| 1 | Acetylenic Coupling | Grignard Reagents, Bromoalkanes | Formation of C-C bonds to assemble the carbon skeleton with alkyne functionalities. | Not applicable at this stage. |
| 2 | Partial Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead), H₂ | Stereospecific reduction of both alkynes to cis (Z) alkenes. | Achieves >98% cis,cis configuration. nih.govresearchgate.net |
| 3 | Oxidation | Jones Oxidation or similar | Conversion of a terminal alcohol to the carboxylic acid. | Not applicable at this stage. |
Introducing a methyl group at a specific position, such as C-18, requires careful planning within the total synthesis. This is typically achieved by using a starting material that already contains the desired branched structure.
Chemical Synthesis: In a chemical synthesis approach, a key building block would be a chiral bromo-alkane or an organometallic reagent derived from a precursor like 3-methyl-1-bromopentane, which establishes the 18-methyl group (an iso terminal structure). This fragment would then be coupled with the other parts of the molecule. For example, studies on synthesizing other branched-chain fatty acids have utilized organocuprate reagents to introduce methyl groups. fao.org The synthesis of acids with methyl groups near the carboxyl end has also been explored, providing foundational methods for such modifications. acs.org
Biosynthesis/Enzymatic Approaches: From a chemical biology perspective, methyl branches are introduced biosynthetically by fatty acid synthase (FASN). FASN can utilize methylmalonyl-CoA instead of the usual malonyl-CoA extender unit, resulting in the incorporation of a methyl group. nih.govnih.gov While this produces a mixture of branched fatty acids, it highlights a biological mechanism for their formation that can inspire chemoenzymatic synthetic strategies. nih.gov
Achieving the correct stereochemistry of the double bonds is critical for biological activity. For non-conjugated dienes like 18-Methyl-5,9-eicosadienoic acid, the natural configuration is typically cis,cis (Z,Z). researchgate.net
The most reliable method for ensuring the (5Z,9Z) configuration is the partial hydrogenation of a 5,9-di-yne precursor using a poisoned catalyst, such as Lindlar's catalyst. nih.gov This heterogeneous catalyst allows for the syn-addition of hydrogen to the alkyne, producing the cis (or Z) alkene exclusively. The reaction is stopped once two equivalents of hydrogen have been consumed to prevent further reduction to the fully saturated alkane. This method provides the advantage of potentially achieving 100% cis stereochemical purity for both double bonds. nih.gov
For creating other stereoisomers (e.g., E,Z; Z,E; E,E), more advanced methods like catalytic cross-metathesis can be employed, which offer pathways to Z- and E-trisubstituted double bonds, although this is more common for conjugated systems. nih.govlibretexts.org The E/Z notation system is used to unambiguously describe the stereochemistry of disubstituted and trisubstituted alkenes based on Cahn-Ingold-Prelog priority rules. libretexts.org
Preparation of Labeled Analogues for Mechanistic Studies
To understand the metabolism, distribution, and mechanism of action of this compound, researchers synthesize isotopically labeled versions of the molecule.
Stable isotope labeling is a crucial methodology for the accurate quantification of fatty acids in complex biological samples. escholarship.org By introducing heavy isotopes like Carbon-13 (¹³C) or Deuterium (B1214612) (²H), a labeled analogue of the target molecule is created.
This labeled compound serves as an ideal internal standard for mass spectrometry-based analysis (GC-MS or LC-MS). nih.gov Because the labeled standard is chemically identical to the natural analyte, it co-elutes chromatographically and experiences the same ionization efficiency and fragmentation. Its higher mass allows it to be distinguished from the unlabeled, endogenous compound. By adding a known quantity of the labeled standard to a sample, the precise amount of the natural analyte can be determined by comparing the signal intensities of the two mass isotopologues. escholarship.orgnih.gov
A variety of stable isotope-labeled fatty acids are available for research, and custom syntheses are often performed for novel compounds. medchemexpress.comisotope.com The synthesis of a ¹³C-labeled this compound would follow the same chemical routes as the unlabeled compound, but would incorporate a ¹³C-labeled precursor at a strategic point, such as ¹³C-labeled methyl iodide or a ¹³C-labeled segment of the carbon backbone.
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is widely used as a tracer to follow the metabolic fate of molecules in vivo. youtube.comwikipedia.org Deuterated analogues of fatty acids are powerful tools for studying absorption, transport, and catabolism. nih.gov
The synthesis of a deuterated version of this compound can be achieved with high isotopic enrichment. A common strategy is the partial reduction of the diyne intermediate using deuterated disiamylborane (B86530) followed by deuterated acetic acid, or by catalytic deuteration using deuterium gas (D₂) instead of hydrogen gas (H₂) with Lindlar's catalyst. griffith.edu.au This specifically incorporates deuterium atoms across the newly formed double bonds.
Once administered, the deuterated fatty acid can be traced through various metabolic pathways. For example, if the fatty acid is oxidized for energy, the deuterium atoms can be tracked as they are incorporated into body water (HDO), providing a measure of the rate of fat oxidation. nih.govnih.gov This technique allows for non-invasive investigation of metabolic processes and provides quantitative information on how specific fatty acids are utilized by the body. nih.govfrontiersin.orgresearchgate.net
Design and Synthesis of Chemically Modified Analogues for Structure-Activity Relationship Studies
The exploration of the biological activities of this compound has necessitated the design and synthesis of various chemically modified analogues. These analogues serve as crucial tools in elucidating structure-activity relationships (SAR), which are fundamental to understanding how the molecular structure of a compound influences its biological effects. By systematically altering different parts of the this compound molecule—such as the position of the methyl branch, the location and geometry of the double bonds, and the length of the fatty acid chain—researchers can identify the key structural features responsible for its bioactivity.
The synthesis of these analogues often involves multi-step chemical processes. General strategies for creating branched-chain fatty acids may utilize precursors such as methylmalonyl-CoA in enzymatic fatty acid synthesis or employ chemical methods like zeolite-catalyzed isomerization. nih.govnih.govresearchgate.net For instance, the synthesis of the saturated counterpart, 18-methyleicosanoic acid, has been successfully achieved, providing a foundational methodology that can be adapted for the introduction of unsaturation. researchgate.netcaymanchem.com
Investigations into the SAR of other branched-chain fatty acids (BCFAs) have revealed that both the size of the alkyl branch and the presence of unsaturation can significantly impact their biological efficacy, including their potential as anticancer agents. nih.gov For example, studies on homologous series of saturated and cis-Δ11 unsaturated BCFAs with varying branching group sizes (methyl, ethyl, propyl, and butyl) have shown that larger branching groups can be detrimental to anticancer activity, whereas the introduction of a cis double bond can enhance it. nih.gov These findings provide a rationale for the design of novel this compound analogues with potentially improved therapeutic properties.
The biosynthesis of BCFAs in various organisms often relies on branched-chain amino acid precursors, a concept that can inspire biocatalytic or synthetic biology approaches to generating novel analogues. nih.govresearchgate.net
Below are tables detailing synthesized analogues and their reported biological activities, which are instrumental for SAR studies.
Table 1: Synthetic Analogues of Eicosadienoic Acids and Related Branched-Chain Fatty Acids
| Compound Name | Structural Modification from Parent Compound | Synthetic Strategy Highlights | Reference |
| 13-methyltetradecanoic acid | Shorter chain length, single methyl branch | Not detailed in provided context | nih.gov |
| (5Z,9Z)-eicosa-5,9-dienoic acid vanillin (B372448) ester | Esterification with vanillin | Esterification in the presence of 4-dimethylaminopyridine (B28879) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride. | researchgate.net |
| +/- 18-methyl eicosanoic acid | Saturated analogue | Not detailed in provided context | researchgate.net |
Table 2: Structure-Activity Relationship Insights from Analogue Studies
| Analogue/Modification | Observed Effect on Biological Activity | Investigated Activity | Reference |
| Increased branching group size (e.g., ethyl, propyl, butyl) | Adversely affected anticancer activity | Anticancer activity | nih.gov |
| Incorporation of a cis-Δ11 double bond | Significantly improved anticancer activity | Anticancer activity | nih.gov |
| Vanillin ester of (5Z,9Z)-eicosa-5,9-dienoic acid | High inhibitory activity of topoisomerases I and II in vitro (activity of parent compound) | Topoisomerase inhibition | researchgate.net |
These studies, while not all directly focused on this compound, provide a valuable framework for the rational design of new analogues with tailored biological profiles. Future research will likely focus on the synthesis of a broader range of isomers and derivatives of this compound to build a more comprehensive understanding of its SAR.
Emerging Research Directions and Future Perspectives
Comprehensive Elucidation of Biosynthetic Enzymes and Genetic Regulation for 18-Methyl-5,9-eicosadienoic Acid
The biosynthesis of fatty acids, including branched-chain and polyunsaturated fatty acids, is a complex process involving multiple enzymatic steps and intricate genetic regulation. While the specific pathways for this compound are not yet fully elucidated, research into related fatty acids provides a framework for future investigation.
The synthesis of fatty acids in plants primarily occurs in plastids, initiated by the conversion of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACCase). mdpi.com A multi-enzyme complex known as fatty acid synthase (FAS) then extends the carbon chain. mdpi.com Key enzymes in this process include ketoacyl-ACP synthases (KAS), which are responsible for carbon chain elongation. mdpi.com Specifically, KASIII initiates the process, KASI extends the chain to 16 carbons, and KASII elongates it to 18 carbons. mdpi.com
The introduction of double bonds is catalyzed by fatty acid desaturases (FADS). acs.orgencyclopedia.pub In mammals, FADS enzymes, along with elongases (ELOVL), are crucial for converting essential fatty acids like linoleic acid and α-linolenic acid into longer-chain polyunsaturated fatty acids. acs.org For instance, FADS2 and ELOVL5 are involved in the synthesis of C20-PUFAs. acs.org The synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency, involves both FADS and ELOVL enzymes, highlighting two potential pathways for its creation from oleic acid. nih.gov
Genetic regulation of these pathways is largely controlled by transcription factors. mdpi.com In plants, transcription factors such as WRI1, LEC, and FUS3 play significant roles in regulating the expression of genes involved in fatty acid biosynthesis. peerj.com For example, WRI1 can regulate at least 15 genes encoding enzymes in glycolysis and fatty acid synthesis. peerj.com Overexpression of certain LEC genes has been shown to increase fatty acid content and diversity. mdpi.com
Future research on this compound should focus on identifying the specific KAS, FADS, and ELOVL enzymes involved in its unique structure, which includes both a methyl branch and two double bonds. Understanding the genetic regulation by specific transcription factors will also be critical for a complete picture of its biosynthesis.
Identification of Specific Biological Targets and Receptor Interactions in In Vitro and Animal Studies
The biological activities of fatty acids are often mediated through their interaction with specific cellular targets and receptors. While direct receptor interactions for this compound have not been extensively studied, research on similar fatty acids provides insights into potential mechanisms of action.
Fatty acids can act as signaling molecules by binding to various receptors. nih.gov For example, short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) can bind to G-protein coupled receptors (GPCRs) such as GPR41/FFAR3, GPR43/FFAR2, and GPR109A, which are expressed on intestinal cells. nih.gov The activation of these receptors can initiate various signaling pathways. nih.gov
Eicosanoids, which are signaling molecules derived from 20-carbon fatty acids, exert their effects through specific receptors. For instance, the human 12-(S)-hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE) receptor, hGPR31, is activated by various hydroxyeicosatetraenoic acids and is involved in pro-inflammatory processes. nih.gov Another receptor, GPR18, binds with high affinity to resolvin D2 and N-arachidonoyl glycine, initiating anti-inflammatory and pro-resolving pathways. nih.gov Furthermore, some eicosanoid receptors can be activated by protons, functioning as extracellular proton sensors. nih.gov
The biological effects of omega-6 fatty acids like eicosadienoic acid are largely mediated by their conversion to n-6 eicosanoids, which then bind to a diverse range of receptors found in every tissue of the body. atamanchemicals.com For instance, a common isomer of eicosadienoic acid has been shown to inhibit the binding of leukotriene B4 (LTB4) to its receptor on neutrophils. atamanchemicals.com
Future in vitro and animal studies should aim to identify specific receptors that bind to this compound. Investigating its potential to modulate the activity of known fatty acid receptors, such as those for eicosanoids and other bioactive lipids, will be crucial in understanding its physiological and pathophysiological roles.
Role of Gut Microbiota in the Metabolism and Bioactivity of Branched-Chain Fatty Acids
The gut microbiota plays a pivotal role in the metabolism of various dietary components, including the production and modification of fatty acids. Branched-chain fatty acids (BCFAs) are particularly linked to microbial activity in the gut.
The gut microbiota can synthesize BCFAs de novo from branched-chain amino acids (BCAAs). nih.gov Specifically, the catabolism of valine, leucine, and isoleucine by intestinal bacteria produces isobutyrate, isovalerate, and 2-methylbutyrate, respectively. nih.govnih.gov This protein fermentation typically occurs in the distal large intestine where carbohydrates are less available. frontiersin.org
The composition of the gut microbiota can influence the levels of BCFAs. oup.com In turn, BCFAs can alter the composition and metabolic capacity of the gut microbiota. oup.comnih.gov For instance, BCFAs are normal components of the gut in healthy infants and contribute to the colonization of the intestinal microbiota. oup.com They are key constituents of the cell membranes of certain bacteria, such as Lactobacillus and Bifidobacterium. oup.com
Recent studies have highlighted the potential health benefits of BCFAs produced by the gut microbiota. For example, metabolites of BCAAs have been shown to delay aging in mice by reducing oxidative stress and inflammation, improving muscle capacity, and regulating blood glucose. nih.gov Furthermore, BCFAs, along with short-chain fatty acids (SCFAs), can modulate intestinal SUMOylation, a post-translational modification of proteins, which in turn dampens inflammatory responses in intestinal cells. nih.gov
Future research should focus on identifying the specific microbial species responsible for the production and metabolism of this compound in the gut. Understanding how this specific BCFA influences the gut microbial ecosystem and its subsequent impact on host health and disease is a promising area for investigation.
Exploration of Inter-species Differences in Metabolism and Function
The metabolism and function of fatty acids can vary significantly across different species. While specific comparative studies on this compound are lacking, general principles of fatty acid metabolism highlight potential areas of inter-species variation.
Mammals, for instance, are unable to introduce a double bond beyond the ∆9 position of a fatty acid chain and therefore require dietary intake of essential fatty acids like linoleic acid (an omega-6 fatty acid). encyclopedia.pub In contrast, many bacteria are capable of synthesizing a wider array of fatty acids, including methyl-branched fatty acids which are dominant forms in many bacterial species. nih.gov
The enzymes involved in fatty acid synthesis also show inter-species differences. For example, while mammals utilize FADS and ELOVL enzymes for the synthesis of long-chain polyunsaturated fatty acids, plants have a different set of desaturases and elongases. mdpi.comnih.gov
The function of branched-chain fatty acids can also differ. In mammals, 18-methyleicosanoic acid (MEA) is a major covalently bound fatty acid in hair fibers, contributing to their hydrophobic properties. nih.gov This is an unusual finding as protein-bound fatty acids are typically straight-chain. nih.gov The presence and role of such specific BCFAs in the integumentary systems of other species is an area for further exploration.
Future research should investigate the presence and metabolism of this compound in a variety of species, from microorganisms to different mammalian species. This comparative approach will help to elucidate its evolutionary significance and potentially uncover novel biological functions.
Development of Advanced Bioanalytical Tools for Low Abundance Methyl-Branched Fatty Acids
The accurate detection and quantification of low-abundance fatty acids like this compound present significant analytical challenges. The development of advanced bioanalytical tools is crucial for advancing research in this area.
Gas chromatography-mass spectrometry (GC-MS) is a traditional and powerful technique for analyzing fatty acids. nih.gov To improve analysis, fatty acids are often converted to fatty acid methyl esters (FAMEs) through a process called derivatization. sigmaaldrich.com This reduces their polarity and allows for better separation based on boiling point, degree of unsaturation, and even the configuration of double bonds. sigmaaldrich.com Low-energy tandem mass spectrometry (MS/MS) of FAMEs can be used to determine the position of methyl branches in saturated fatty acids. acs.orgnih.gov
Liquid chromatography-mass spectrometry (LC-MS/MS) is another key technology for the analysis of fatty acids. nih.gov LC-MS/MS methods have been developed for the quantification of nitrated fatty acids in human plasma, which, like methyl-branched fatty acids, are often present in low concentrations. mdpi.com These methods often involve a standard addition protocol after sample preparation steps like protein precipitation and liquid extraction. mdpi.com
Due to their low abundance, enrichment of methyl-branched fatty acids prior to analysis is often necessary. nih.gov Techniques such as urea (B33335) complexation can be used to remove more abundant straight-chain fatty acids. nih.gov
Future efforts should focus on developing more sensitive and specific analytical methods for this compound. This could involve the development of novel derivatization strategies, the use of high-resolution mass spectrometry, and the application of advanced separation techniques to resolve it from other isomeric fatty acids. The availability of a high-purity standard for this compound would also be invaluable for biological studies and method development. atamanchemicals.com
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and characterizing 18-Methyl-5,9-eicosadienoic acid in marine sponge extracts?
- Methodology : Structural elucidation involves pyrrolidine derivatization followed by gas chromatography-mass spectrometry (GC-MS) to locate methyl branching and unsaturation patterns. The Δ5,9 diunsaturation is confirmed via characteristic mass spectral fragments (e.g., base peak at m/z 81 and allylic cleavage at m/z 141). Nuclear magnetic resonance (NMR) spectroscopy, particularly H NMR, is critical for determining the trans stereochemistry of cyclopropane rings when present in related compounds . Catalytic hydrogenation of methyl esters can validate branching by comparing retention times and mass spectra of saturated derivatives .
Q. How does the chain length and branching of this compound compare to other demospongic acids?
- Methodology : Demospongic acids typically feature very long chains (C25–C29) with Δ5,9 unsaturation. To compare chain lengths, researchers use GC-MS to analyze fatty acid methyl esters (FAMEs) and reference retention indices. The shorter chain (C19–C21) and methyl-branched structure of this compound in Pseudospongosorites suberitoides phospholipids highlight chemotaxonomic distinctions, requiring phylogenetic comparisons with other sponge families .
Advanced Research Questions
Q. What experimental strategies address contradictions in structural data for methyl-branched unsaturated fatty acids across studies?
- Methodology : Discrepancies in reported structures (e.g., cyclopropane vs. diene configurations) are resolved via multi-technique validation:
- Stereochemical analysis : H NMR coupling constants and NOESY experiments differentiate cis/trans isomers.
- Isotopic labeling : Tracer studies in symbiotic cultures (e.g., cyanobacteria) clarify biosynthetic pathways.
- Comparative MS/MS : Fragment patterns from high-resolution MS distinguish positional isomers (e.g., Δ5,9 vs. Δ4,5 unsaturation) .
Q. How can researchers investigate the ecological role of this compound in sponge-cyanobacteria symbiosis?
- Methodology :
- Symbiont isolation : Fractionate sponge phospholipids and compare fatty acid profiles with cultured cyanobacterial symbionts.
- Stable isotope probing : Use C-labeled precursors to trace fatty acid biosynthesis in symbiotic systems.
- Functional assays : Test purified compounds for antimicrobial or signaling activity using bioassays (e.g., growth inhibition of marine pathogens) .
Q. What statistical approaches are recommended for analyzing low-abundance fatty acids in complex lipid mixtures?
- Methodology :
- Multivariate analysis : Principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify spectral or chromatographic features unique to this compound.
- Signal thresholding : Use machine learning algorithms (e.g., random forests) to distinguish target peaks from noise in GC-MS datasets.
- Quantitative validation : Spike known concentrations of synthetic standards into samples to establish detection limits and calibration curves .
Experimental Design Considerations
Q. How should researchers control for symbiont-derived contaminants in studies of sponge-derived fatty acids?
- Methodology :
- Axenic cultures : Establish sponge cell lines free of microbial symbionts using antibiotic treatments and sterility checks (e.g., 16S rRNA sequencing).
- Metagenomic profiling : Use shotgun sequencing to catalog microbial communities in sponge tissues and correlate with fatty acid profiles.
- Comparative lipidomics : Analyze symbiont-free sponge specimens (if available) to isolate host-specific biosynthesis pathways .
Q. What protocols ensure reproducibility in synthesizing and characterizing methyl-branched unsaturated fatty acid derivatives?
- Methodology :
- Stereoselective synthesis : Employ palladium-catalyzed cross-coupling reactions to construct Z/E dienes with defined geometry.
- Derivatization consistency : Standardize pyrrolidide formation conditions (e.g., reaction time, temperature) to minimize artifacts.
- Interlaboratory validation : Share synthetic standards and spectral libraries (e.g., H NMR, GC-MS) across research groups to harmonize data .
Data Interpretation Challenges
Q. How can conflicting reports about the occurrence of this compound in non-sponge organisms be reconciled?
- Methodology :
- Taxonomic re-evaluation : Re-examine species identification in prior studies using DNA barcoding to rule out misclassification.
- Environmental metadata : Correlate fatty acid profiles with habitat data (e.g., depth, temperature) to identify ecological drivers of structural variation.
- Phylogenetic mapping : Construct fatty acid biosynthesis gene trees to assess horizontal gene transfer between sponges and symbionts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
